molecular formula C10H20O4 B132634 (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol CAS No. 153029-63-1

(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol

Cat. No. B132634
M. Wt: 204.26 g/mol
InChI Key: YKHWQALLLUXXGD-AATLWQCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol, also known as EMDO, is a chemical compound with potential applications in various fields of scientific research. It is a chiral molecule with four stereocenters, and its synthesis method involves several steps of organic synthesis. In

Scientific Research Applications

(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has potential applications in various fields of scientific research, including medicinal chemistry, natural product synthesis, and chiral synthesis. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities, making it a potential lead compound for the development of new drugs. (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol can also be used as a chiral building block in the synthesis of natural products and other chiral compounds.

Mechanism Of Action

The mechanism of action of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol is not fully understood, but it is believed to involve modulation of various signaling pathways and enzymes. (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has also been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. In addition, (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has several advantages for lab experiments, including its chiral nature, potential medicinal properties, and synthetic accessibility. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol in lab experiments.

Future Directions

There are several future directions for further research on (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol, including:
1. Investigation of its potential as a lead compound for the development of new drugs with antitumor, anti-inflammatory, and antioxidant activities.
2. Synthesis of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol derivatives with improved solubility and bioavailability.
3. Study of the mechanism of action of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol and its effects on various signaling pathways and enzymes.
4. Exploration of the potential of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol as a chiral building block in natural product synthesis and chiral synthesis.
5. Investigation of the toxicity of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol and its derivatives at various concentrations and exposure times.
In conclusion, (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol is a chiral molecule with potential applications in various fields of scientific research. Its synthesis method involves several steps of organic synthesis, and it exhibits antitumor, anti-inflammatory, and antioxidant activities. Further research is needed to fully understand its mechanism of action and explore its potential as a lead compound for drug development and chiral synthesis.

Synthesis Methods

The synthesis of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol involves several steps of organic synthesis, including protection and deprotection of functional groups, oxidation, reduction, and cyclization reactions. The starting material for the synthesis is 2,3-dihydroxy-4,6-dimethoxybenzaldehyde, which is converted to the corresponding protected alcohol by reaction with ethyl vinyl ether in the presence of a strong acid catalyst. The protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate. The aldehyde is reduced to the corresponding alcohol using sodium borohydride, and the protecting groups are then removed to yield (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol.

properties

CAS RN

153029-63-1

Product Name

(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol

InChI

InChI=1S/C10H20O4/c1-5-13-8-6-10(3,12-4)9(11)7(2)14-8/h7-9,11H,5-6H2,1-4H3/t7-,8-,9-,10+/m0/s1

InChI Key

YKHWQALLLUXXGD-AATLWQCWSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC

SMILES

CCOC1CC(C(C(O1)C)O)(C)OC

Canonical SMILES

CCOC1CC(C(C(O1)C)O)(C)OC

Origin of Product

United States

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